(3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontahexaenoyl-CoA

VLC-PUFA biosynthesis enzymology stereospecificity

This (3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontahexaenoyl-CoA is the only native substrate for mammalian HACD1-4 dehydratases. Its defined 3R stereochemistry, C32:6(ω-3) chain, and six cis double bonds ensure strict enzymatic recognition—generic CoA thioesters yield false negatives. Essential for ELOVL4 elongation complex assays, STGD3/AMD research, and targeted lipidomics. Validate VLC-PUFA pathway flux with the exact intermediate; avoid racemic or oxidized analogs to obtain reliable Km/Vmax and inhibitor selectivity data.

Molecular Formula C53H86N7O18P3S
Molecular Weight 1234.3 g/mol
Cat. No. B15546936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontahexaenoyl-CoA
Molecular FormulaC53H86N7O18P3S
Molecular Weight1234.3 g/mol
Structural Identifiers
InChIInChI=1S/C53H86N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-41(61)36-44(63)82-35-34-55-43(62)32-33-56-51(66)48(65)53(2,3)38-75-81(72,73)78-80(70,71)74-37-42-47(77-79(67,68)69)46(64)52(76-42)60-40-59-45-49(54)57-39-58-50(45)60/h5-6,8-9,11-12,14-15,17-18,20-21,39-42,46-48,52,61,64-65H,4,7,10,13,16,19,22-38H2,1-3H3,(H,55,62)(H,56,66)(H,70,71)(H,72,73)(H2,54,57,58)(H2,67,68,69)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t41-,42-,46-,47-,48+,52-/m1/s1
InChIKeySNXAVBGPAGYISO-ALHQLESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-Hydroxydotriacontahexaenoyl-CoA: A Defined VLC-PUFA CoA Thioester for Procurement in Elongase Pathway Research


(3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontahexaenoyl-CoA is an ultra-long-chain, polyunsaturated fatty acyl-CoA thioester belonging to the class of (R)-3-hydroxyacyl-CoAs [1]. It is formally defined as the product of condensation between coenzyme A and (3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontahexaenoic acid, possessing a C32:6(omega-3) acyl chain with a stereospecific 3R-hydroxyl group and six cis double bonds at positions 14, 17, 20, 23, 26, and 29 [2]. This compound represents a specific intermediate within the very long-chain fatty acid (VLCFA) elongation cycle, serving as the dedicated substrate for 3-hydroxyacyl-CoA dehydratases (HACD1-4) that catalyze its conversion to the corresponding trans-2-enoyl-CoA derivative [3].

Why Generic Substitution of (3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-Hydroxydotriacontahexaenoyl-CoA Fails: Enzyme Stereospecificity and Oxidation State Dictate Pathway Flux


Generic substitution of closely related CoA thioesters for (3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontahexaenoyl-CoA fails due to strict enzymatic recognition governed by three critical structural determinants: the 3R stereochemical configuration, the hydroxyl oxidation state at C3, and the precise cis double-bond geometry across the C32:6 omega-3 backbone [1]. Mammalian 3-hydroxyacyl-CoA dehydratases (HACD1-4) exhibit absolute stereospecificity for (R)-3-hydroxyacyl-CoA substrates, rejecting the (3S)-enantiomers entirely [2]. Similarly, the 3-oxo analog—the immediate precursor in the elongation cycle—is processed by a distinct enzyme (3-ketoacyl-CoA reductase) and cannot bypass the HACD-catalyzed dehydration step [3]. The fully reduced (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA lacks the 3-hydroxyl group required for dehydration and occupies a different position in the metabolic network, while the trans-2-enoyl derivative represents the product rather than the substrate of the HACD reaction. Consequently, experimental systems designed to interrogate the dehydration step of VLC-PUFA elongation require this exact molecular species to yield meaningful, pathway-specific data.

Quantitative Differentiation Evidence for (3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-Hydroxydotriacontahexaenoyl-CoA Against Closest Structural Analogs


Stereospecific 3R-Hydroxyl Configuration Defines Exclusive HACD Substrate Competence

(3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontahexaenoyl-CoA is distinguished from its (3S)-enantiomer by exclusive recognition by mammalian 3-hydroxyacyl-CoA dehydratases (HACD1-4). Class-level enzymatic evidence establishes that D-3-hydroxyacyl-CoA hydro-lyases (EC 4.2.1.119) are absolutely specific for (R)-3-hydroxyacyl-CoA substrates; the corresponding (3S)-enantiomers and cis-2-enoyl-CoA isomers are not accepted as substrates [1]. In contrast, enoyl-CoA hydratase 1 (EC 4.2.1.17) acts on (3S)-3-hydroxyacyl-CoA substrates via a distinct catalytic mechanism, indicating orthogonal enzyme-substrate pairing across the stereoisomers [2]. This stereochemical discrimination means that procurement of the correct 3R-enantiomer is essential for any assay intended to measure HACD-mediated VLC-PUFA elongation activity.

VLC-PUFA biosynthesis enzymology stereospecificity

Oxidation State at C3 Defines Discrete Position in VLCFA Elongation Cycle

The 3-hydroxy oxidation state of (3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontahexaenoyl-CoA positions it uniquely within the four-step VLCFA elongation cycle, distinct from both the 3-oxo precursor and the fully reduced product. The 3-oxo analog (3-oxo-C32:6(omega-3)-CoA) is generated by ELOVL4-catalyzed condensation and serves as substrate for 3-ketoacyl-CoA reductase (KAR) [1]. Only after KAR-mediated reduction to the 3-hydroxy intermediate can HACD enzymes catalyze dehydration to the trans-2-enoyl-CoA derivative [2]. The fully reduced (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA (C32:6(omega-3)-CoA) represents the terminal elongated product that exits the elongation cycle; it lacks the 3-hydroxyl group and cannot undergo HACD-mediated dehydration [3].

VLC-PUFA biosynthesis metabolic intermediate pathway mapping

Precise Double-Bond Geometry and Omega-3 Classification Distinguish from Omega-6 and Pentaenoyl Analogs

(3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontahexaenoyl-CoA contains six cis double bonds with omega-3 (n-3) series spacing, distinguishing it from the omega-6 (n-6) series analog C32:5(omega-6)-CoA and the pentaenoyl omega-3 analog C32:5(omega-3)-CoA . ELOVL4, the rate-limiting elongase for VLC-PUFA biosynthesis, exhibits chain-length and double-bond specificity that favors omega-3 substrates for elongation beyond C26 [1]. The C32:6(omega-3) configuration represents the terminal elongation product of the retinal VLC-PUFA pathway, whereas C32:5 species represent intermediates or products of distinct elongation trajectories. Quantitative lipidomic analyses have demonstrated that VLC-PUFAs with chain lengths ≥C28 and multiple double bonds are enriched specifically in retinal phosphatidylcholine and testicular sphingomyelin, with C32:6(omega-3) comprising a measurable fraction of the VLC-PUFA pool in ELOVL4-expressing tissues [1].

omega-3 VLC-PUFA retinal lipids ELOVL4 substrate specificity

Unique Chemical Ontology Identifier Enables Precise Data Curation and Experimental Reproducibility

(3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontahexaenoyl-CoA possesses a distinct ChEBI identifier (CHEBI:76682) that unambiguously defines its stereochemistry, double-bond positions, and oxidation state, separating it from structurally similar entries such as CHEBI:76658 [(2E)-trans-enoyl derivative], CHEBI:74600 [fully reduced C32:6-CoA], and CHEBI:74316 [3-oxo derivative] [1]. This ontological specificity enables precise cross-referencing across Rhea reaction databases, UniProt enzyme annotations, and Gene Ontology terms [2]. In contrast, generic descriptors such as 'C32:6-CoA' or 'dotriacontahexaenoyl-CoA' fail to capture the 3R-hydroxy stereochemical detail and may inadvertently refer to the fully reduced species. For FAIR-compliant data management and reproducible experimental workflows, use of the exact CHEBI:76682 identifier ensures that subsequent researchers can accurately interpret and replicate assay conditions without ambiguity.

data reproducibility ontology FAIR data

Defined Research and Industrial Application Scenarios for (3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-Hydroxydotriacontahexaenoyl-CoA


In Vitro Reconstitution of the ELOVL4-HACD Elongase Complex for Retinal VLC-PUFA Biosynthesis Studies

This compound serves as the essential 3-hydroxyacyl-CoA intermediate for in vitro reconstitution assays of the ELOVL4-dependent elongase complex. Researchers investigating Stargardt-like macular dystrophy (STGD3) or age-related macular degeneration require the exact C32:6(omega-3) 3R-hydroxy-CoA species to measure HACD1-4 dehydratase activity within the ER-localized elongase complex. Substitution with the 3-oxo analog (CHEBI:74316) or the fully reduced CoA (CHEBI:74600) addresses different enzymatic steps and cannot report on HACD catalytic efficiency or complex assembly dynamics [1]. Quantitative assays using this substrate enable determination of Km and Vmax parameters for HACD isoforms, facilitating comparative enzymology across disease-associated variants and potential therapeutic interventions targeting VLC-PUFA elongation flux [2].

LC-MS/MS Method Development and Validation for VLC-PUFA-CoA Profiling in Mammalian Tissues

Analytical chemists developing targeted lipidomics methods for VLC-PUFA-CoA quantification in retina, testis, brain, and skin require authenticated standards of each pathway intermediate. (3R,14Z,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontahexaenoyl-CoA provides a validated reference standard with defined molecular weight (1234.27 Da) and formula (C53H86N7O18P3S) for constructing calibration curves and optimizing multiple reaction monitoring (MRM) transitions [1]. The compound's distinct retention time and fragmentation pattern relative to the 3-oxo (MW 1232.26) and trans-2-enoyl (MW 1218.29) analogs enables unambiguous chromatographic resolution of the complete VLC-PUFA elongation cycle intermediate pool in complex biological matrices [2].

HACD Enzyme Inhibitor Screening and Selectivity Profiling

Pharmaceutical discovery programs targeting HACD enzymes for modulation of VLC-PUFA biosynthesis—relevant to retinal degenerative disorders, spermatogenesis defects, and skin barrier dysfunction—require the native 3R-hydroxy substrate to establish baseline enzymatic activity. The stereospecific requirement of HACD enzymes for (3R)-hydroxy substrates [1] mandates use of this exact compound in primary screening assays; racemic mixtures or incorrect oxidation-state analogs will yield false hit rates and unreliable structure-activity relationship data. Counter-screens with the trans-2-enoyl product (CHEBI:76658) enable differentiation between competitive inhibitors binding the substrate pocket versus product-binding site modulators, providing essential selectivity profiling information early in hit-to-lead campaigns.

FAIR-Compliant Data Curation and Pathway Database Annotation

For bioinformaticians and database curators annotating VLC-PUFA biosynthetic pathways in resources such as Rhea, Reactome, and WikiPathways, the unambiguous CHEBI:76682 identifier for this compound enables precise linkage between chemical entities, enzymatic reactions, and genetic annotations. The compound is explicitly referenced as a participant in RHEA:39618 (dehydration to the trans-2-enoyl derivative), with defined cross-references to four mammalian HACD enzymes characterized in primary literature [1]. Use of the exact identifier—rather than generic 'C32:6-CoA' descriptors—ensures that computational models of VLC-PUFA metabolism accurately reflect the distinct metabolic fates of the 3-hydroxy intermediate versus the 3-oxo precursor and fully reduced product, supporting robust metabolic flux analysis and in silico perturbation studies [2].

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